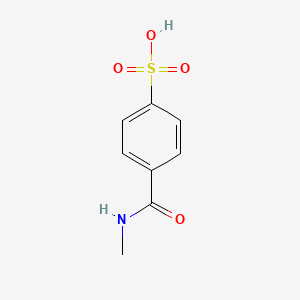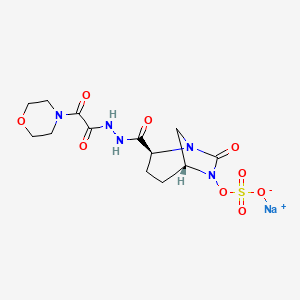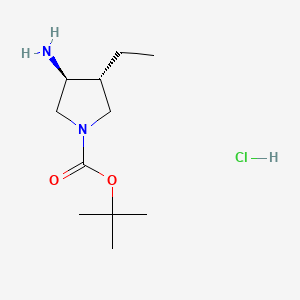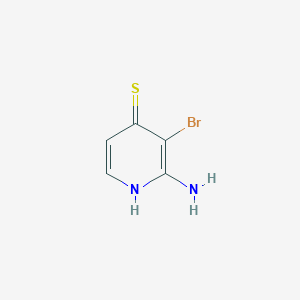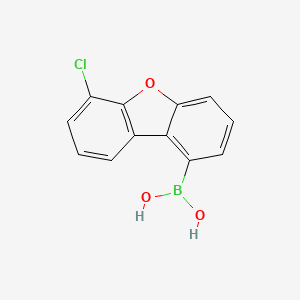
B-(6-Chloro-1-dibenzofuranyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(6-Chloro-1-dibenzofuranyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of chemistry and materials science. This compound is characterized by the presence of a boronic acid group attached to a dibenzofuran ring system, which is further substituted with a chlorine atom at the 6-position. The molecular formula of this compound is C12H8BClO3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of B-(6-Chloro-1-dibenzofuranyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Aryl halide: 6-Chlorodibenzofuran
Organoboron compound: Boronic acid derivative
Catalyst: Palladium(II) acetate or similar palladium complexes
Base: Potassium carbonate or similar bases
Solvent: Tetrahydrofuran (THF) or similar solvents
Temperature: Typically around 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: B-(6-Chloro-1-dibenzofuranyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura coupling: Forms carbon–carbon bonds with aryl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the boronic acid group to a borane derivative.
Substitution: Substitutes the chlorine atom with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or similar oxidizing agents.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura coupling: Biaryl compounds.
Oxidation: Hydroxylated dibenzofuran derivatives.
Reduction: Borane derivatives.
Substitution: Functionalized dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
B-(6-Chloro-1-dibenzofuranyl)boronic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of B-(6-Chloro-1-dibenzofuranyl)boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The key steps in this mechanism include:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Dibenzofuran-4-boronic acid: Another boronic acid derivative with a similar structure but different substitution pattern.
B-(4-Chloro-1-dibenzofuranyl)boronic acid: Similar compound with the chlorine atom at the 4-position.
Uniqueness: B-(6-Chloro-1-dibenzofuranyl)boronic acid is unique due to the specific positioning of the chlorine atom at the 6-position, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can lead to different electronic and steric effects compared to other similar compounds, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C12H8BClO3 |
|---|---|
Peso molecular |
246.45 g/mol |
Nombre IUPAC |
(6-chlorodibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C12H8BClO3/c14-9-5-1-3-7-11-8(13(15)16)4-2-6-10(11)17-12(7)9/h1-6,15-16H |
Clave InChI |
VMMKRPAIEUHFDN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C3=C(C(=CC=C3)Cl)OC2=CC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
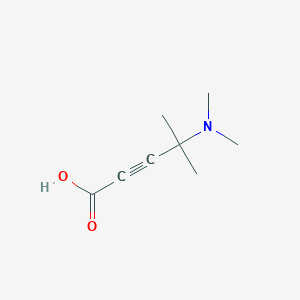

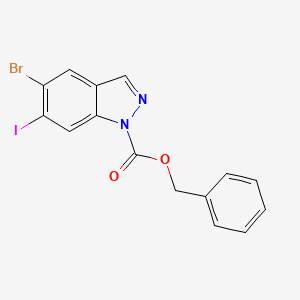
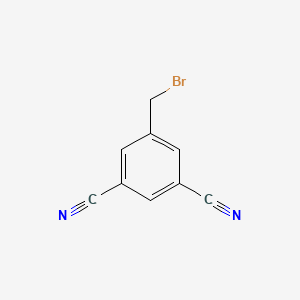
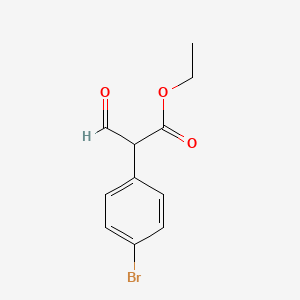
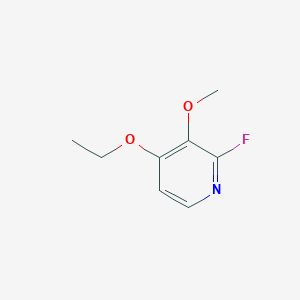
![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)


